molecular formula C12H17BrO2 B1407843 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol CAS No. 1458652-75-9

1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol

Cat. No. B1407843
M. Wt: 273.17 g/mol
InChI Key: FDKKOTJHTNIELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09051289B2

Procedure details

In a microwave vial 2.20 g (0.03 mmol) of 2,2-dimethyloxirane are added to a suspension of 6.00 g (0.03 mmol) of 4-bromo-3,5-dimethylphenol and 11.0 g (0.08 mmol) K2OC3 in 6.0 ml DMF. The vial is sealed and the mixture is heated for 48 hours to 120° C. After cooling to r.t., the mixture is partitioned between sat. aq. Na2CO3 solution and EtOAc. The aq. phase is extracted twice with EtOAc and the combined organic phases are dried and concentrated. The residue is chromatographed on silica gel (CH/EtOAc 100:050:50) to give the title compound. Yield: 2.9 g; LC (method 4): tR=1.76 min; Mass spectrum (ESI+): m/z=273 [M+H]+.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:5])[CH2:4][O:3]1.[Br:6][C:7]1[C:12]([CH3:13])=[CH:11][C:10]([OH:14])=[CH:9][C:8]=1[CH3:15]>CN(C=O)C>[Br:6][C:7]1[C:12]([CH3:13])=[CH:11][C:10]([O:14][CH2:1][C:2]([CH3:5])([OH:3])[CH3:4])=[CH:9][C:8]=1[CH3:15]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
CC1(OC1)C
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)O)C
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial is sealed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 48 hours to 120° C
CUSTOM
Type
CUSTOM
Details
the mixture is partitioned between sat. aq. Na2CO3 solution and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aq. phase is extracted twice with EtOAc
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (CH/EtOAc 100:050:50)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(OCC(C)(O)C)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.